molecular formula C8H16O B1225482 (S)-1-Octen-3-ol CAS No. 24587-53-9

(S)-1-Octen-3-ol

Cat. No.: B1225482
CAS No.: 24587-53-9
M. Wt: 128.21 g/mol
InChI Key: VSMOENVRRABVKN-MRVPVSSYSA-N
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Description

Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. pressbooks.pubthe-innovation.org Living organisms are composed of chiral building blocks, such as L-amino acids and D-sugars, leading to a high degree of stereospecificity in biological interactions. the-innovation.org This specificity is paramount in the function of enzymes and receptors, which can differentiate between the enantiomers of a chiral compound, often leading to vastly different physiological or behavioral responses. pressbooks.pub In the context of semiochemicals, the chirality of a molecule can determine whether it acts as an attractant, a repellent, or is simply inactive, highlighting the precision of olfactory systems in discriminating between molecular mirror images. nih.govresearchgate.net

The interaction between a chiral semiochemical and a biological receptor is often likened to a key fitting into a lock; only the correctly shaped key (enantiomer) can activate the mechanism. This enantioselectivity is crucial for the specificity of chemical communication, ensuring that signals are correctly interpreted by the target organism. mdpi.com

Overview of (S)-1-Octen-3-ol as a Semio-chemical

This compound is a prominent semiochemical, playing a significant role in the life of a diverse range of organisms, from fungi to insects. annualreviews.orgpherobase.com It is a product of the oxidative breakdown of linoleic acid and is emitted by various fungi and plants. nih.govwikipedia.org While its enantiomer, (R)-1-octen-3-ol, is famously known as "mushroom alcohol" for its characteristic fungal odor, this compound possesses a distinct moldy, grassy aroma. mdpi.comontosight.ai

In the realm of insect behavior, this compound can act as an attractant, repellent, or have no effect, depending on the insect species and the context. nih.govf1000research.com This differential response underscores the importance of studying each enantiomer's specific biological activity. Research has demonstrated that some insects possess specialized odorant receptors (ORs) that can distinguish between the (S) and (R) forms of 1-octen-3-ol (B46169), triggering different behavioral outcomes. researchgate.netnih.gov

The following table summarizes the varied roles of this compound as a semiochemical in different organisms, often in contrast to its (R)-enantiomer.

OrganismRole of this compoundContrasting Role of (R)-1-Octen-3-ol
Culex quinquefasciatus (Southern house mosquito)Higher preference by antennal odorant receptor (CquiOR114b); repellent at high concentrations. nih.govresearchgate.netnih.govStronger response by maxillary palp odorant receptor (CquiOR118b); also repellent at high concentrations. nih.govresearchgate.netnih.gov
Aedes aegypti (Yellow fever mosquito)Less attractive than the (R)-enantiomer. frontiersin.orgAttractant. nih.govnih.gov
Anopheles gambiae (Malaria mosquito)Attractant. nih.govf1000research.comAttractant. nih.govf1000research.com
Penicillium species (Fungi)Reduces growth and germination at high concentrations. researchgate.netReduces growth and germination at high concentrations. researchgate.net
Arabidopsis thaliana (Thale cress)Retards seed germination and vegetative growth at low concentrations. nih.govRetards seed germination and vegetative growth at low concentrations. nih.gov

Historical Context of this compound Research

The study of 1-octen-3-ol began with the isolation of the compound, though not specifically the (S)-enantiomer, in the mid-20th century. A significant milestone in its history as a semiochemical was its identification from oxen breath in the early 1980s, which led to the discovery of its role as an attractant for tsetse flies. nih.govresearchgate.netnih.gov This finding spurred a wave of research into its potential use as a lure for various biting insects. biodiversitylibrary.orgdtic.mil

Subsequent research delved into the chirality of 1-octen-3-ol, recognizing that different enantiomers could elicit distinct behavioral responses in insects. The development of techniques for enantioselective synthesis and analysis allowed for more detailed investigations into the specific roles of this compound and its counterpart. frontiersin.org A pivotal moment in understanding the molecular basis of its perception was the characterization of enantioselective odorant receptors in mosquitoes, which provided a clear mechanism for the differential responses observed. nih.gov

The timeline below highlights key moments in the research history of 1-octen-3-ol, leading to our current understanding of the (S)-enantiomer.

YearDiscovery/MilestoneSignificance
1936First isolation of 1-octen-3-ol from matsutake mushrooms. wikipedia.orgIdentified a key volatile compound in fungi.
Early 1980sIdentification of 1-octen-3-ol from oxen breath as a tsetse fly attractant. nih.govresearchgate.netnih.govEstablished 1-octen-3-ol as an important semiochemical for blood-feeding insects.
1989Report on 1-octen-3-ol as a mosquito attractant. biodiversitylibrary.orgExpanded the known range of insects that respond to this compound.
2009Characterization of an enantioselective odorant receptor (AaOR8) for (R)-1-octen-3-ol in Aedes aegypti. nih.govProvided the first direct evidence of an insect odorant receptor that can distinguish between enantiomers of 1-octen-3-ol.
2015Identification of an odorant receptor in Culex quinquefasciatus (CquiOR114b) with a higher preference for this compound. f1000research.comresearchgate.netnih.govDemonstrated a specific receptor for the (S)-enantiomer and linked it to a repellent response at high concentrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-oct-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOENVRRABVKN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24587-53-9
Record name 1-Octen-3-ol, (+)-
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Record name (S)-oct-1-en-3-ol
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Record name (S)-1-Octen-3-ol
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Record name 1-OCTEN-3-OL, (+)-
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Biosynthesis and Enzymology of S 1 Octen 3 Ol

Endogenous Production Pathways

The formation of (S)-1-octen-3-ol within organisms is a multi-step process initiated by the oxygenation of a common fatty acid precursor. This pathway is particularly well-studied in fungi, where this compound is a significant volatile organic compound.

Linoleic Acid as a Precursor

The primary starting material for the biosynthesis of 1-octen-3-ol (B46169) is linoleic acid, an 18-carbon polyunsaturated fatty acid. wikipedia.orgtandfonline.comacs.org This fatty acid undergoes an oxidative cascade, catalyzed by specific enzymes, which ultimately leads to the production of the eight-carbon alcohol. bris.ac.ukbris.ac.ukresearchgate.net The process is initiated by the introduction of molecular oxygen into the linoleic acid molecule. nih.gov

Role of Lipoxygenases (LOX) in Initial Oxidation

Lipoxygenases (LOX) are a class of non-heme iron-containing dioxygenases that play a crucial role in the initial step of 1-octen-3-ol biosynthesis. tandfonline.comnih.gov These enzymes catalyze the addition of molecular oxygen to linoleic acid, a process known as dioxygenation, to form hydroperoxy fatty acids. tandfonline.comnih.gov In fungi, this enzymatic reaction is a key step in a broader pathway of oxylipin synthesis. nih.gov

It has been proposed that in the oyster mushroom Pleurotus ostreatus, 1-octen-3-ol synthesis can proceed through two main pathways involving different hydroperoxide intermediates. jst.go.jp

One of the primary intermediates in the formation of 1-octen-3-ol is 10-hydroperoxy-8E,12Z-octadecadienoic acid (10-HPODE). nih.govjmb.or.kr This intermediate is formed through the specific action of a lipoxygenase on linoleic acid. bris.ac.uknih.govjmb.or.kr For instance, in Agaricus bisporus, it has been established that linoleic acid is converted to 10-HPOD, which is then cleaved to produce 1-octen-3-ol. researchgate.netnih.gov Research has shown a direct stereochemical link between (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid ((S)-10-HPODE) and the formation of (R)-1-octen-3-ol in mushrooms like Lentinula edodes and Tricholoma matsutake. tandfonline.com In Aspergillus nidulans, a dioxygenase encoded by the ppoC gene is responsible for producing 10-HPOD from linoleic acid. nih.gov

In some organisms, an alternative pathway involving 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD) has been identified. jst.go.jpebi.ac.uk In the mushroom Pleurotus pulmonarius, 13-HPOD was found to be a major nonvolatile metabolite associated with the enzymatic cleavage of linoleic acid to form 1-octen-3-ol. researchgate.net Similarly, in Agaricus campestris, the proposed pathway involves the initial oxidation of linoleic acid by LOX to form 13-HPOD. nih.gov However, studies on button mushrooms (Agaricus bisporus) indicate that their protein extracts specifically cleave 10-HPOD and not 13-HPOD to generate 1-octen-3-ol. nih.gov

10-Hydroperoxy-8E,12Z-octadecadienoic acid (10-HPODE) as Intermediate

Hydroperoxide Lyase (HPL) Activity in Cleavage

Following the initial oxidation by lipoxygenase, the resulting hydroperoxide intermediate is cleaved by another enzyme, hydroperoxide lyase (HPL). bris.ac.ukbris.ac.ukwikipedia.org This enzyme catalyzes the breaking of a carbon-carbon bond within the hydroperoxide molecule, leading to the formation of 1-octen-3-ol and another product, 10-oxo-trans-8-decenoic acid. bris.ac.ukbris.ac.uk In Agaricus bisporus, a specific HPL has been identified that, in conjunction with a multifunctional fatty acid dioxygenase (AbLOX), is responsible for the synthesis of 1-octen-3-ol from linoleic acid. nih.govresearchgate.net

Specificity of Enzymes in this compound Production vs. (R)-1-Octen-3-ol Production

The stereochemistry of the final 1-octen-3-ol product is determined by the specificity of the enzymes involved in the biosynthetic pathway. While chemically synthesized 1-octen-3-ol is a racemic mixture of (R)- and (S)-enantiomers, biosynthesis in organisms like mushrooms predominantly yields the (R)-(-)-1-octen-3-ol isomer. nih.govgoogle.com In fact, button mushrooms can produce up to 99% (R)-(-)-1-octen-3-ol. nih.gov

The (S)-(+)-1-octen-3-ol enantiomer is characterized by a moldy, grassy aroma. nih.govgoogle.com Studies have shown a stereochemical correlation where (S)-10-HPODE is the precursor to (R)-1-octen-3-ol in mushrooms. tandfonline.comnih.gov This high degree of stereospecificity is a hallmark of enzymatic reactions and results in the distinct aroma profiles associated with different natural sources of 1-octen-3-ol.

EnantiomerTypical AromaPrecursor Intermediate (in some mushrooms)
(S)-(+)-1-Octen-3-ol Mouldy, grassy nih.govgoogle.com-
(R)-(-)-1-Octen-3-ol Mushroom-like bris.ac.ukbris.ac.uk(S)-10-HPODE tandfonline.comnih.gov

Biosynthesis in Fungi and Other Organisms

The formation of this compound is primarily initiated from the oxidative breakdown of linoleic acid. bris.ac.ukwikipedia.org This process is catalyzed by a sequence of enzymatic reactions, leading to the production of this and other volatile C8 compounds.

Production in Mushrooms (e.g., Agaricus bisporus, Tricholoma matsutake, Pleurotus ostreatus)

This compound is a key aroma component in many edible mushrooms, including the common button mushroom (Agaricus bisporus), the prized matsutake (Tricholoma matsutake), and the oyster mushroom (Pleurotus ostreatus). nih.govmdpi.comrsc.org The biosynthesis in these organisms has been a subject of significant research.

In Agaricus bisporus, the biosynthetic pathway involves the conversion of linoleic acid to 10-hydroperoxy-8E,12Z-octadecadienoic acid (10-HPOD) by a lipoxygenase enzyme. bris.ac.uk Subsequently, a hydroperoxide lyase cleaves this intermediate to yield 1-octen-3-ol and 10-oxo-trans-8-decenoic acid. bris.ac.uknih.gov Studies have identified specific genes, AbLOX (a lipoxygenase) and AbHPL (a hydroperoxide lyase), that are crucial for this process in A. bisporus. nih.govnih.gov The production of (R)-(-)-1-octen-3-ol is predominant in button mushrooms. nih.gov

Tricholoma matsutake is renowned for its distinct aroma, to which (R)-(-)-1-octen-3-ol is a major contributor. mdpi.comnih.gov The biosynthesis in this mushroom also follows a pathway involving lipoxygenase and hydroperoxide lyase, converting linoleic acid to (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE) and then to (R)-(-)-1-octen-3-ol. nih.govjmb.or.kr Research has shown that co-expression of lipoxygenase and hydroperoxide lyase genes from T. matsutake in yeast can successfully produce (R)-(-)-1-octen-3-ol. nih.govjmb.or.kr

In Pleurotus ostreatus, 1-octen-3-ol is also a significant volatile compound. rsc.orgebi.ac.uk It has been proposed that its synthesis can occur via two pathways, one involving 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD) and another involving 10-hydroperoxy-8E,12Z-octadecadienoic acid as intermediates. ebi.ac.uk The highest concentration of 1-octen-3-ol, specifically the (R)-(-)-enantiomer, has been observed in P. ostreatus. rsc.org

Interactive Data Table: Key Enzymes in Mushroom this compound Biosynthesis

Mushroom SpeciesEnzyme 1Enzyme 2PrecursorIntermediateProduct
Agaricus bisporusLipoxygenase (AbLOX)Hydroperoxide Lyase (AbHPL)Linoleic Acid10-HPOD(R)-(-)-1-Octen-3-ol
Tricholoma matsutakeLipoxygenaseHydroperoxide LyaseLinoleic Acid10-HPODE(R)-(-)-1-Octen-3-ol
Pleurotus ostreatusLipoxygenaseHydroperoxide LyaseLinoleic Acid13-HPOD or 10-HPOD(R)-(-)-1-Octen-3-ol

The production of this compound in mushrooms is not uniform throughout the fruiting body and varies with its developmental stage.

In Agaricus bisporus, the highest levels of 1-octen-3-ol are synthesized in the cap and gills. bris.ac.uknih.gov Immature mushrooms with closed veils tend to have higher concentrations of this compound compared to more mature ones with open veils. researchgate.net However, the content in the gills has been observed to decrease as the veil opens and then increase again after the gills are fully exposed. researchgate.net

In Pleurotus ostreatus, the stipe of medium-sized fruiting bodies contains a high amount of 1-octen-3-ol. ebi.ac.uk Studies on Lentinula edodes (shiitake mushroom) have also revealed tissue-specific variations in volatile profiles, with 1-octen-3-ol being a predominant compound that varies between the stipe, cap, and skin depending on the strain. nih.gov

Interactive Data Table: Influence of Developmental Stage on 1-Octen-3-ol in Agaricus bisporus

Developmental StageVeil Status1-Octen-3-ol Level (General)Gill Content Fluctuation
ImmatureClosedHigherHigh
MatureOpenLowerDecreases, then increases

Postharvest storage conditions significantly impact the levels of this compound in mushrooms. Generally, the content of 1-octen-3-ol and the activity of the enzymes responsible for its synthesis decrease during storage. cabidigitallibrary.org

In Pleurotus ostreatus, the high levels of 1-octen-3-ol found in the stipe of medium-sized fruiting bodies decrease after just two days of storage at 4°C. ebi.ac.uk While storage temperature can influence the activity of the lipoxygenase-hydroperoxide lyase enzyme system, studies on Agaricus bisporus have shown that the 1-octen-3-ol content itself may not differ significantly at various storage temperatures, though both enzyme activity and the compound's concentration decline over time. researchgate.net Some treatments, like the addition of calcium chloride to irrigation water for A. bisporus, have been shown to increase the amount of 1-octen-3-ol immediately after harvest. researchgate.net Other postharvest treatments, such as nitric oxide, have shown promise in maintaining higher levels of flavor-related compounds like 1-octen-3-ol during storage of button mushrooms. oup.com

Tissue Specificity and Developmental Stage Influence on Production

Biosynthesis in Plants (e.g., Glycine max)

While predominantly known as a fungal volatile, this compound is also produced in some plants. In soybeans (Glycine max), the formation of 1-octen-3-ol is of particular interest as it can contribute to off-flavors in soybean products. ebi.ac.uknih.gov

Interestingly, the biosynthetic pathway in soybeans differs from that in fungi. Research indicates that lipoxygenases are not directly responsible for the formation of 1-octen-3-ol in this plant. ebi.ac.uknih.gov Instead, it is liberated from a glycosidically bound precursor. nih.govresearchgate.net The parent glycoside has been identified as (R)-1-octen-3-yl β-primeveroside. nih.gov This compound is present in high amounts in green, immature soybean fruits and its concentration decreases upon hydration of dry soybean powder, releasing the volatile 1-octen-3-ol. nih.gov This formation is independent of oxygen, further supporting the mechanism of release from a pre-existing, non-volatile precursor rather than de novo synthesis from fatty acids upon processing. nih.gov

Genetic Regulation of Biosynthetic Pathways

The biosynthesis of this compound is under tight genetic control. In fungi, a class of enzymes known as psi-producing oxygenases (Ppo) has been implicated in the regulation of oxylipin biosynthesis, which includes the pathway leading to C8 volatiles.

In the fungus Aspergillus luchuensis, which is used in the production of the traditional Japanese spirit Awamori, 1-octen-3-ol is an important flavor component. ebi.ac.uk Studies have identified several genes encoding Ppo proteins, including ppoA, ppoB, ppoC, and ppoD. mdpi.com

Research has demonstrated that the ppoC gene is essential for the biosynthesis of 1-octen-3-ol in A. luchuensis. ebi.ac.ukmdpi.comresearchgate.net Disruption of the ppoC gene leads to the complete absence of 1-octen-3-ol production. ebi.ac.ukmdpi.comresearchgate.net The PpoC enzyme is a 10-dioxygenase that catalyzes the conversion of linoleic acid to 10-HPOD, a key intermediate in the pathway. mdpi.com

Conversely, the ppoA and ppoD genes appear to play a negative regulatory role in 1-octen-3-ol biosynthesis. ebi.ac.uk Disruption of these genes has been shown to slightly enhance the production of 1-octen-3-ol. ebi.ac.uk This suggests a complex interplay between different Ppo enzymes in controlling the flux through the biosynthetic pathway. Similar findings in other Aspergillus species and in Podospora anserina further support the crucial role of ppoC in the production of this C8 volatile. mdpi.com

Interactive Data Table: Role of ppo Genes in 1-Octen-3-ol Production in Aspergillus luchuensis

GeneFunction/RoleEffect of Disruption
ppoCEncodes a 10-dioxygenase, essential for biosynthesisNo 1-octen-3-ol detected
ppoANegative regulationSlightly enhanced 1-octen-3-ol production
ppoDNegative regulationSlightly enhanced 1-octen-3-ol production
Polox1 and Polox2 Gene Expression in Pleurotus ostreatus

In the oyster mushroom, Pleurotus ostreatus, the synthesis of 1-octen-3-ol is understood to proceed through pathways involving the oxidation of linoleic acid by lipoxygenase (LOX) enzymes. ebi.ac.ukjst.go.jpresearchgate.net Studies have focused on two specific lipoxygenase genes, Polox1 and Polox2. ebi.ac.ukjst.go.jp Investigations into their expression revealed that Polox1 is expressed much more abundantly than Polox2. ebi.ac.ukjst.go.jpresearchgate.net

The expression of these LOX genes varies with the developmental stage of the mushroom's fruiting body. nih.gov Specifically, Polox1 shows its highest expression in the primordia, while PoLOX2 is primarily expressed in fully developed fruiting bodies. nih.gov Further analysis has shown that LOX activity during the development of the fruiting body closely mirrors the transcript levels of Polox1. ebi.ac.ukjst.go.jpresearchgate.net The gene product of PoLOX1 is transcribed more abundantly in the stipes (stems) than in the caps (B75204) of the fruit bodies, which corresponds with findings that the highest concentration of 1-octen-3-ol is located in the stipe. cabidigitallibrary.orgtandfonline.com

Dioxygenase Genes (Ccdox1, Ccdox2) in Coprinopsis cinerea

In the model mushroom Coprinopsis cinerea, the biosynthesis of 1-octen-3-ol begins with linoleic acid and proceeds via a 10(S)-hydroperoxide intermediate. nih.govresearchgate.netresearcher.life The enzymes responsible for the initial step have been identified as products of the dioxygenase genes Ccdox1 and Ccdox2. nih.govresearchgate.netacs.org These genes are notable for encoding proteins with two distinct domains: an N-terminal cyclooxygenase-like domain and a C-terminal cytochrome P450-related domain. nih.govnih.gov

Experimental evidence demonstrates that the recombinant CcDOX1 enzyme is responsible for the dioxygenation of linoleic acid to form 10(S)-hydroperoxy-8,12-octadecadienoic acid (10(S)-HPODE), which is the essential first step in the production of 1-octen-3-ol. nih.govresearchgate.netresearcher.life In contrast, the CcDOX2 enzyme is believed to form a different intermediate, linoleic acid 8-hydroperoxide. nih.govresearcher.lifeacs.org The critical role of Ccdox1 was confirmed in gene knockout experiments, where the deletion of Ccdox1 suppressed the synthesis of 1-octen-3-ol. nih.govresearcher.lifeacs.org

Interestingly, while CcDOX1 catalyzes the formation of the hydroperoxide intermediate, it does not complete the synthesis of 1-octen-3-ol. nih.govnih.gov The evidence indicates that a second, as-yet-unidentified enzyme is required to cleave the 10(S)-hydroperoxide to yield the final product. nih.govnih.gov

Biotechnological Production of this compound

The demand for natural flavoring compounds has driven research into the biotechnological production of this compound, leveraging both recombinant microorganisms and optimized bioreactor systems.

Recombinant Organisms for Enhanced Biosynthesis (e.g., Saccharomyces cerevisiae)

A significant advancement in the production of this aroma compound has been the use of genetically engineered microorganisms. nih.govnih.gov The yeast Saccharomyces cerevisiae has been successfully engineered to produce (R)-(-)-1-octen-3-ol, the enantiomer primarily responsible for the characteristic mushroom scent. nih.govnih.govx-mol.net This was achieved by introducing and expressing key enzymes from the mushroom Tricholoma matsutake. nih.govx-mol.net

The biosynthetic pathway was reconstructed in yeast by cloning and co-expressing the genes for lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.govnih.gov The process involves a sequential reaction:

Lipoxygenase (LOX) converts the externally supplied substrate, linoleic acid, into an intermediate, (S)-10-hydroperoxy-(8E,12Z)-8,12,octadecadienoic acid (10-HPODE). nih.govjmb.or.kr

Hydroperoxide Lyase (HPL) then cleaves this intermediate to produce (R)-(-)-1-octen-3-ol. nih.govjmb.or.kr

Researchers tested various lipoxygenase isoenzymes from T. matsutake and found that the combination of lipoxygenase-1 and hydroperoxide lyase resulted in the highest yield of the target compound. nih.gov To maximize production, the culture conditions for the recombinant S. cerevisiae were optimized. The highest yield was achieved with a linoleic acid substrate concentration of 3 mM, an incubation temperature of 30°C, and an incubation time of 24 hours. nih.govjmb.or.kr

Table 1: Optimal Conditions for (R)-(-)-1-Octen-3-ol Biosynthesis in Recombinant S. cerevisiae

Parameter Optimal Value Source
Substrate Concentration (Linoleic Acid) 3 mM nih.govjmb.or.kr
Incubation Temperature 30°C nih.govjmb.or.kr

Bioreactor Optimization for Yield

The optimization of bioreactor conditions is critical for maximizing the yield of 1-octen-3-ol, particularly when using crude enzyme homogenates from mushrooms like Agaricus bisporus. researchgate.netnih.gov Studies in laboratory-scale bioreactors have identified several key parameters that significantly influence the efficiency of the bioconversion process. researchgate.netresearchgate.net

The primary factors studied for their effect on reaction yield include temperature, linoleic acid concentration, pH, agitation speed, and the level of oxygen saturation. researchgate.net One comprehensive study determined that the most significant factors affecting the final yield were the substrate concentration and the reaction temperature. researchgate.netresearchgate.net

The optimal conditions can vary depending on the enzyme preparation and specific process. For instance, one study using an A. bisporus homogenate identified the optimal parameters for maximizing 1-octen-3-ol production as a temperature of 7.8°C, a pH of 7.5, and a linoleic acid concentration of 12 mg per gram of mushroom, which resulted in a predicted yield of 2.7 mg of 1-octen-3-ol per gram of mushroom. researchgate.net Another study reported a higher optimal temperature of 35°C and a pH of 7.2 for the coupled LOX-HPL reaction from A. bisporus. researchgate.netmdpi.com A separate process in a 5-liter jar fermenter achieved maximum production at 4°C and a pH of 6.5. koreascience.kr

Oxygenation is another crucial parameter. Supplying pure oxygen to the bioreactor was shown to significantly increase enzymatic activity, leading to a bioconversion yield of 36% and a production of 380 µg of 1-octen-3-ol per gram of mushroom homogenate. researchgate.netresearchgate.net

Table 2: Examples of Optimized Bioreactor Parameters for 1-Octen-3-ol Production

Organism/Enzyme Source Parameter Optimal Value Resulting Yield Source
Agaricus bisporus homogenate Temperature 7.8°C 2.7 mg/g mushroom (predicted) researchgate.net
pH 7.5 researchgate.net
Linoleic Acid 12 mg/g mushroom researchgate.net
Agaricus bisporus homogenate Temperature 35°C - researchgate.netmdpi.com
pH 7.2 researchgate.netmdpi.com
Oxygenation Pure Oxygen 380 µg/g mushroom researchgate.netresearchgate.net
Agaricus bisporus (5L Fermenter) Temperature 4°C 748 mg/kg mushroom koreascience.kr
pH 6.5 koreascience.kr

Chemical Synthesis and Stereoselective Preparation of S 1 Octen 3 Ol

Asymmetric Synthetic Methodologies

The preparation of enantiomerically enriched (S)-1-octen-3-ol can be achieved through several strategic approaches, including the asymmetric reduction of a prochiral ketone, stereocontrolled nucleophilic additions, and the resolution of a racemic mixture.

A primary route for synthesizing 1-octen-3-ol (B46169) is the selective reduction of the corresponding ketone, 1-octen-3-one (B146737). bris.ac.ukwikipedia.orgnih.gov To obtain the (S)-enantiomer specifically, this reduction must be performed enantioselectively. This is accomplished by using chiral reducing agents or catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.

One established method for the asymmetric reduction of ketones is the use of organoborane reagents, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from either (+)- or (-)-α-pinene. orgsyn.org The choice of the α-pinene enantiomer dictates the stereochemical outcome of the reduction. For the synthesis of this compound, the reducing agent would be derived from (-)-α-pinene. This method is noted for providing high chemical yields and stereospecificity. orgsyn.org While the reduction of 1-octen-3-one can yield over 90% of the desired alcohol, achieving high enantiomeric excess depends entirely on the efficacy of the chiral catalyst or reagent employed. nih.govfiu.edu

Table 1: Asymmetric Reduction of Prochiral Ketones

Precursor Product General Method Chiral Reagent Example Expected Outcome

Grignard reactions are a fundamental method for forming carbon-carbon bonds and can be used to synthesize 1-octen-3-ol. vaia.com The synthesis typically involves the reaction of a pentylmagnesium halide (an amyl Grignard reagent) with acrolein (propenal). bris.ac.uknih.govfiu.edu In a standard procedure, this reaction produces a racemic mixture of (R)- and this compound because the nucleophilic attack on the planar carbonyl group is equally likely from either face. vaia.com

To achieve stereocontrol and favor the formation of this compound, the reaction must be modified to be asymmetric. This is typically accomplished by incorporating a chiral auxiliary or a chiral ligand that coordinates to the Grignard reagent or the aldehyde. This chiral influence creates a diastereomeric transition state, making the approach of the nucleophile from one side more energetically favorable, thus leading to an excess of one enantiomer. While the Grignard reaction is a viable synthetic route with yields reported around 65%, achieving high enantioselectivity requires careful selection of these chiral modifiers. nih.govfiu.edu

Enzymatic kinetic resolution is a highly effective and widely used method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. For 1-octen-3-ol, lipases are commonly used to resolve the racemic mixture. frontiersin.org

A well-documented procedure uses immobilized lipase (B570770) B from Candida antarctica (Novozym 435) to selectively acylate the (R)-enantiomer in the presence of an acyl donor like vinyl acetate. frontiersin.org The enzyme preferentially catalyzes the formation of (R)-1-octen-3-yl acetate, leaving the unreacted this compound in the mixture with high enantiomeric purity. frontiersin.orgresearchgate.net The reaction progress can be monitored over time to find the optimal point of resolution. In one study, the maximum resolution was achieved after 60 hours, resulting in a mixture of the desired (S)-alcohol and the (R)-acetate. frontiersin.org The this compound can then be separated from the ester by standard chromatographic methods. This lipase-mediated route is valued for its high enantiomeric excess (ee), often exceeding 90%.

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Octen-3-ol

Enzyme Substrate Acyl Donor Reaction Time (Optimal) Result Reference

Grignard Reactions with Stereocontrol

Chiral Separation and Enantiomeric Excess Determination

Following synthesis or resolution, it is crucial to analyze the product to confirm its identity and, most importantly, to determine the enantiomeric excess (e.e.), which quantifies the purity of the desired (S)-enantiomer.

Gas chromatography (GC) is a primary technique for separating and analyzing volatile compounds like 1-octen-3-ol. nih.gov To separate enantiomers, a chiral stationary phase (CSP) is required. Chiral GC columns, often based on derivatized cyclodextrins, are designed to have different affinities for the (R) and (S) enantiomers, causing them to elute at different retention times. gcms.cz

For 1-octen-3-ol, columns with a β-cyclodextrin phase, such as Rt-βDEXsa, have proven effective. gcms.czrestek.comrestek.com In a typical analysis, a sample is injected into the GC, and the enantiomers are separated on the chiral column before being detected by a Flame Ionization Detector (FID). frontiersin.orgresearchgate.net While a standard (achiral) GC column shows only a single peak for racemic 1-octen-3-ol, a chiral column will resolve this into two distinct peaks, allowing for the quantification of each enantiomer and the calculation of the enantiomeric excess. frontiersin.org The performance of different chiral columns can vary, with some providing baseline resolution essential for accurate quantification. gcms.czrestek.com

Table 3: Chiral GC Column Performance for 1-Octen-3-ol Separation

Column Phase Description Resolution Factor (Rs) for 1-Octen-3-ol Reference
Rt-βDEXsa 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) in polysiloxane 2.00 restek.com
Rt-βDEXsm Permethylated beta-cyclodextrin (B164692) in polysiloxane 1.08 restek.com
Rt-βDEXse 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin in polysiloxane Not separated (ns) restek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Standard ¹H and ¹³C NMR analyses are used to confirm the chemical structure and identity of the synthesized 1-octen-3-ol, ensuring the correct connectivity of atoms and the presence of key functional groups (hydroxyl, vinyl). nih.govfrontiersin.orgresearchgate.net

However, in a standard isotropic solvent, NMR spectra of enantiomers are identical. To determine enantiomeric excess using NMR, a chiral environment must be created in the NMR tube. This is achieved by adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A CDA reacts with both enantiomers to form new diastereomeric compounds, which have distinct NMR spectra. A CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals. researchgate.net For alcohols like 1-octen-3-ol, phosphorus-containing CDAs are particularly useful, as the resulting diastereomers can be easily distinguished and quantified using ³¹P-NMR, which offers a wide chemical shift range and simple spectra. researchgate.net The relative integration of the distinct signals for the two diastereomers allows for a precise calculation of the enantiomeric excess.

Role of S 1 Octen 3 Ol in Interspecies Chemical Communication Semiochemistry

Insect Olfaction and Behavioral Responses

Insects perceive volatile chemical cues from their environment, including those from potential hosts, through a sophisticated olfactory system. oup.comoup.com This system relies on olfactory receptor neurons (ORNs) housed within sensory structures called sensilla, which are predominantly located on the antennae and maxillary palps. oup.comoup.com These neurons express odorant receptors (ORs) that bind to specific volatile molecules, triggering a neural signal that is then processed by the insect's brain to guide behavior. mdpi.com The detection of (S)-1-octen-3-ol and its counterpart, (R)-1-octen-3-ol, by these receptors can significantly influence critical behaviors such as host-seeking in many arthropod species. frontiersin.orgnih.govf1000research.com

The ability of insects to distinguish between the (S) and (R) enantiomers of 1-octen-3-ol (B46169) is a clear demonstration of the high degree of specificity in their olfactory systems. mdpi.comnih.gov This chiral discrimination is primarily achieved at the level of the odorant receptors, which can exhibit strong selectivity for one enantiomer over the other. mdpi.comnih.govcapes.gov.br

Research has identified specific odorant receptors in various mosquito species that show a distinct preference for one enantiomer of 1-octen-3-ol. f1000research.commdpi.comnih.gov This enantioselectivity is a key factor in determining the insect's ultimate behavioral response to the compound. The differential detection of (S)- and (R)-1-octen-3-ol is managed by distinct ORs located in different olfactory appendages, namely the maxillary palps and the antennae. f1000research.comnih.gov

Chemosensory Detection Mechanisms

Enantioselective Odorant Receptors (ORs)
Maxillary Palp ORs (e.g., CquiOR118b, AaOR8)

In several mosquito species, the maxillary palps are equipped with ORs that are highly sensitive to 1-octen-3-ol. f1000research.comoup.com Studies on the Southern house mosquito, Culex quinquefasciatus, have identified an odorant receptor, CquiOR118b, which is highly expressed in the maxillary palps and shows remarkable selectivity for (R)-1-octen-3-ol over the (S)-enantiomer. f1000research.comnih.gov Similarly, in the yellow fever mosquito, Aedes aegypti, the odorant receptor AaOR8, also located in the maxillary palps, acts as a chiral-selective receptor for (R)-(−)-1-octen-3-ol. nih.govcapes.gov.brplos.org When tested in a heterologous system, AaOR8 was found to be most sensitive to (R)-(−)-1-octen-3-ol, with a half-maximal effective concentration (EC50) of 158 nM, which is two orders of magnitude lower than its response to the (S)-(+)-enantiomer (EC50 = 17,200 nM). nih.gov This strong preference for the (R)-enantiomer by maxillary palp ORs is a conserved feature across several mosquito species. plos.orgfrontiersin.org

Selectivity of Maxillary Palp Odorant Receptor AaOR8

Compound EC50 (nM)
(R)-(−)-1-octen-3-ol 158
(S)-(+)-1-octen-3-ol 17,200

This table displays the half-maximal effective concentration (EC50) of the Aedes aegypti odorant receptor AaOR8 in response to the two enantiomers of 1-octen-3-ol, demonstrating its strong preference for the (R)-enantiomer. Data sourced from Bohbot & Dickens, 2009. nih.gov

Antennal ORs (e.g., CquiOR114b)

Differential Response of Culex quinquefasciatus Odorant Receptors

Odorant Receptor Location Preferred Enantiomer
CquiOR118b Maxillary Palps (R)-1-octen-3-ol
CquiOR114b Antennae This compound

This table illustrates the distinct enantiomeric preferences of two different odorant receptors in the Southern house mosquito, located on separate olfactory organs. Data sourced from Xu et al., 2015. f1000research.com

The detection of chiral molecules like this compound by specific ORs is the first step in a complex neural processing pathway. The differential activation of enantioselective ORs on the maxillary palps and antennae generates distinct patterns of neural signals that are sent to the brain. For instance, in Culex quinquefasciatus, the strong response to (R)-1-octen-3-ol in the maxillary palps and the preferential response to this compound in the antennae create a complex neural input. f1000research.com This dual-input system allows the insect to perceive a more nuanced olfactory landscape. The brain then integrates these signals, likely in the antennal lobe, to produce a coherent behavioral output. The presence of distinct receptors for each enantiomer on different olfactory organs suggests a sophisticated mechanism for processing chiral information, which can lead to different behavioral outcomes depending on the enantiomeric ratio of the odor source. f1000research.com

The detection of volatile organic compounds is a critical component of host-seeking behavior for many blood-feeding arthropods. nih.govwur.nl 1-Octen-3-ol, being a component of vertebrate breath and sweat, serves as a key kairomone, a chemical signal that benefits the receiver, in this process. f1000research.comnih.govebi.ac.uk However, the role of this compound in host-seeking is not uniform across all species.

While 1-octen-3-ol is a known attractant for many mosquito species, such as Anopheles gambiae and Aedes aegypti, particularly when combined with carbon dioxide, it has a different effect on the Southern house mosquito, Culex quinquefasciatus. f1000research.comf1000research.comnih.gov For Cx. quinquefasciatus, both the (R)- and (S)-enantiomers of 1-octen-3-ol have been shown to act as repellents at certain concentrations. f1000research.comnih.gov Behavioral assays have demonstrated that female Cx. quinquefasciatus are repelled by both enantiopure isomers at a 1% dose. f1000research.com Interestingly, even after the maxillary palps, which primarily detect the (R)-enantiomer, are removed, the mosquitoes are still repelled by 1-octen-3-ol, implying that the antennal receptors sensitive to the (S)-enantiomer are essential for this repellency activity. f1000research.comnih.govf1000research.com

In contrast, other studies have suggested that for Cx. quinquefasciatus, an isomeric mixture with a higher proportion of the (R)-enantiomer can have an excitatory effect, causing more mosquitoes to sustain flight in an olfactometer. nih.govf1000research.com For other arthropods, like certain species of sandflies and biting midges, 1-octen-3-ol is an attractant that aids in host location. frontiersin.orgresearchgate.net The varied responses to this compound across different arthropod species highlight the complexity of chemical ecology and the specific adaptations of each species to its environment and host preferences.

Host-Seeking Behavior in Arthropods

Attraction to Blood-Feeding Insects (e.g., Mosquitoes, Sandflies, Tsetse Flies, Horseflies, Biting Midges, Blackflies)

1-Octen-3-ol is a well-documented attractant for a variety of hematophagous (blood-feeding) insects that use it to locate their vertebrate hosts. frontiersin.org Its effectiveness has been demonstrated for tsetse flies, mosquitoes, horseflies, biting midges, and blackflies. frontiersin.orgresearchgate.net This compound, first identified as a potent olfactory stimulant for tsetse flies in cattle odor, has since become one of the most studied kairomones for blood-feeding insects. researchgate.netiaea.orgcambridge.org

The attraction to 1-octen-3-ol is observed across numerous insect groups:

Mosquitoes: Many mosquito species are attracted to 1-octen-3-ol, often in combination with other cues like carbon dioxide. frontiersin.orgnih.gov

Tsetse Flies: This compound is a powerful attractant for tsetse flies and is a component of artificial host odors used in trapping systems. iaea.orgcambridge.org

Sandflies: Certain species of sandflies, both Old and New World, show attraction to 1-octen-3-ol. frontiersin.orgoup.comunesp.br For example, traps baited with higher concentrations of octenol caught significantly more Nyssomyia neivai sandflies. oup.comunesp.br

Horseflies: 1-octen-3-ol is an effective attractant for several species of horseflies (Tabanidae), increasing trap catches significantly. researchgate.netoup.comoup.com Studies have shown that traps baited with octenol can catch over 50% more horseflies compared to unbaited traps. entomol.org

Biting Midges: Species like Culicoides impunctatus and other Culicoides are attracted to 1-octen-3-ol, which plays a key role in their host-locating behavior. researchgate.netuliege.be

Blackflies: The kairomonal effect of 1-octen-3-ol has also been reported for blackflies. frontiersin.org

1-Octen-3-ol is a chiral molecule, existing in two mirror-image forms or enantiomers: (S)-(+)-1-octen-3-ol and (R)-(-)-1-octen-3-ol. Research indicates that different insect species can distinguish between these enantiomers, exhibiting varied behavioral responses.

Aedes aegypti (Yellow Fever Mosquito): This species shows a higher behavioral response, including increased flight and attraction, to the (R)-enantiomer compared to the (S)-form. frontiersin.orgresearchgate.net Odorant receptors in the maxillary palps of Ae. aegypti show a significant preference for the (R)-enantiomer. nih.gov

Anopheles gambiae (Malaria Mosquito): Similar to Ae. aegypti, the malaria mosquito is attracted to 1-octen-3-ol. frontiersin.orgnih.gov Its odorant receptors, specifically AgamOR8 located in the maxillary palps, also show a preference for the (R)-enantiomer. nih.gov Field studies have also found increased captures of other Anopheles species, like Anopheles crucians, in traps baited with the (R)-form over the (S)-form. researchgate.netfrontiersin.org

Culex quinquefasciatus (Southern House Mosquito): The response of Cx. quinquefasciatus is more complex. While generally not attracted to 1-octen-3-ol in the same way as Aedes or Anopheles, it does detect the compound. nih.govnih.govresearchgate.net Laboratory assays showed that the (R)-enantiomer caused increased activation but not necessarily attraction. frontiersin.orgresearchgate.net Interestingly, this species possesses distinct odorant receptors for each enantiomer: CquiOR118b in the maxillary palps is highly selective for (R)-1-octen-3-ol, while CquiOR114b in the antennae shows a preference for this compound. nih.govnih.gov

Phlebotomus martini (Sandfly): This sandfly species, a vector for visceral leishmaniasis, demonstrates a dose-dependent response to the enantiomers. Field trials revealed that traps baited with the (R)-form captured approximately 1.7 times more P. martini of both sexes compared to the (S)-form, suggesting the (R)-enantiomer is a more significant kairomone for this species. frontiersin.org

Table 1: Species-Specific Responses to 1-Octen-3-ol Enantiomers

The attractant power of 1-octen-3-ol is significantly enhanced when combined with carbon dioxide (CO₂), a primary cue that blood-feeding insects use to find hosts. nih.gov This synergistic effect, where the combined stimulus is greater than the sum of individual responses, has been observed in numerous species. nih.govdipterajournal.com The maxillary palps of mosquitoes have sensory neurons that respond to CO₂, while separate neurons on the antennae are sensitive to 1-octen-3-ol. scielo.br The simultaneous stimulation of both sensory pathways can dramatically increase an insect's response. scielo.br

For many mosquito species, including those in the genera Aedes, Anopheles, and Wyeomyia, the combination of 1-octen-3-ol and CO₂ results in significantly higher trap catches than either substance used alone. nih.govscielo.br While 1-octen-3-ol by itself can attract some mosquitoes, its combination with CO₂ is crucial for trapping many target species effectively. dipterajournal.combiodiversitylibrary.org This synergy is also critical for attracting other insects like tsetse flies and biting midges. cambridge.orgresearchgate.net

Species-Specific Responses to Enantiomers (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus, Phlebotomus martini)
Role in Other Insect Behaviors (e.g., Oviposition Deterrence in Drosophila suzukii)

Beyond attraction, this compound can influence other insect behaviors. In the case of the spotted-wing drosophila, Drosophila suzukii, an invasive pest of fruit crops, 1-octen-3-ol acts as a potent oviposition (egg-laying) deterrent. nih.govnih.govkuleuven.be Laboratory and field studies have demonstrated that odors of 1-octen-3-ol are aversive to female D. suzukii. nih.gov Field experiments in red raspberry crops showed that fruit associated with 1-octen-3-ol had fewer eggs laid in them and produced fewer adult flies compared to untreated control fruit. nih.govresearchgate.net This repellent effect makes it a promising tool for managing this agricultural pest. nih.govresearchgate.net

Repellency at High Concentrations

While 1-octen-3-ol is an attractant at low concentrations, it can become a repellent at higher concentrations. nih.govf1000research.com This dose-dependent response is particularly evident in the southern house mosquito, Culex quinquefasciatus. nih.govwur.nl Behavioral assays have shown that while very low concentrations of racemic 1-octen-3-ol were attractive, higher doses (e.g., 1% and 10%) were repellent to Cx. quinquefasciatus. nih.govresearchgate.netf1000research.com This repellency was observed for both the (R)- and (S)-enantiomers. nih.govnih.gov The dual role of attraction and repellency is mediated by different sets of olfactory receptors located on different appendages (maxillary palps and antennae), which respond to different concentrations and enantiomers of the compound. nih.govresearchgate.net

Impact on Pest Management Strategies

The distinct behavioral responses elicited by this compound and its racemic form have significant implications for developing and improving pest management strategies. researchgate.net

Use in Insect Trapping Systems

1-Octen-3-ol is a critical component in lures used for monitoring and controlling populations of various blood-feeding insects. biodiversitylibrary.orgepa.gov It is frequently used in combination with CO₂ in devices like CDC light traps to enhance the capture of target vector species. dipterajournal.comscielo.br The species-specific responses to 1-octen-3-ol allow for the creation of more targeted surveillance tools. For instance, baited traps are effective for collecting various species of Aedes and Anopheles mosquitoes, tsetse flies, and certain horseflies. dipterajournal.comnih.govcabidigitallibrary.org

Conversely, its repellent or deterrent properties are being harnessed for crop protection. The use of automated aerosol puffers or specialized slow-release formulations emitting 1-octen-3-ol has been shown to reduce oviposition by Drosophila suzukii in raspberry fields, offering a behavioral manipulation tool to protect crops. nih.govresearchgate.net

Table 2: List of Chemical Compounds

Potential as Biopesticide Component

This compound demonstrates significant potential as a component in biopesticides due to its diverse effects on various pest species. As a pesticide active ingredient, it is primarily used to attract certain species of mosquitoes and biting flies, although the chemical itself does not directly kill the insects. epa.govepa.gov Instead, it is incorporated into lures, cartridges, or other carriers that are placed within electronic devices designed to trap and kill the attracted insects. epa.govepa.gov

Research has shown that 1-octen-3-ol possesses strong insecticidal and repellent properties against specific pests. For instance, it exhibits potent toxicity against all developmental stages of the red flour beetle, Tribolium castaneum, and also acts as a repellent to the adults. ebi.ac.uk In a model food-system experiment, fumigation with 1-octen-3-ol at a concentration of 98 μL/L resulted in 100% efficacy in eliminating T. castaneum after seven days. ebi.ac.uk Notably, this concentration also appeared to promote the seedling growth of wheat, suggesting it could serve as both a fumigant and a seed protectant. ebi.ac.uk

Beyond its effects on insects, 1-octen-3-ol has demonstrated antimicrobial capabilities. It shows strong antibacterial activity, particularly against Gram-positive bacteria, and can inhibit fungal growth and spore germination. ebi.ac.uk While the use of naturally biosynthesized 1-octen-3-ol may not be practical for direct large-scale application, synthesized, nature-identical versions of the compound hold promise for development as biopesticide products. researchgate.net

Push-Pull Strategies in Integrated Pest Management (IPM)

Push-pull strategies are a cornerstone of Integrated Pest Management (IPM), involving the behavioral manipulation of pests to protect a resource. slu.seresearchgate.net This tactic uses a combination of stimuli to make the protected crop unattractive (the "push") while simultaneously luring the pests to a trap crop or device (the "pull"), where they can be removed. slu.seplantprotection.plroyalsocietypublishing.org

The role of this compound in these strategies can vary depending on the target pest. In some cases, it functions as a "pull" stimulus. For example, (R,S)-1-octen-3-ol has been identified as an attractant for the horn fly (Haematobia irritans), a significant pest of cattle. slu.se In this context, the strategy aims to push flies from the main herd and pull them toward specific animals or traps baited with the attractant for removal. slu.se

Conversely, 1-octen-3-ol can also act as a "push" stimulus. In studies targeting the spotted wing drosophila (Drosophila suzukii), 1-octen-3-ol was used as an oviposition deterrent. plantprotection.pl When combined with an attractive mass trap (the pull), this push-pull combination led to a significant reduction in egg-laying by the pest. plantprotection.pl This demonstrates the compound's versatility in IPM, where its function as a repellent or attractant is species-specific.

Plant-Fungal-Insect Interactions

Fungal Volatile Organic Compound (VOC) Emission and Ecological Roles

1-Octen-3-ol is one of the most common and characteristic volatile organic compounds (VOCs) emitted by a wide range of fungi, from microscopic molds to macroscopic mushrooms. nih.govufpr.brtandfonline.comannualreviews.org Often referred to as "mushroom alcohol," it is produced through the enzymatic breakdown of linoleic acid and is largely responsible for the typical musty or mushroom-like aroma associated with fungi. nih.govtandfonline.comannualreviews.org Its presence is often used as a chemical marker for fungal growth and spoilage in environments like stored grains and water-damaged buildings. nih.govtandfonline.com

The ecological functions of 1-octen-3-ol are diverse and significant. It acts as a semiochemical that mediates interactions across different kingdoms. annualreviews.orgapsnet.org For insects, it is a well-known attractant for many species, including biting flies and mosquitoes. ebi.ac.ukapsnet.orgnih.gov Within the fungal kingdom, it can function as a self-inhibitor, regulating fungal development by delaying or preventing spore germination, particularly at high concentrations in species like Penicillium paneum. nih.govapsnet.org This compound's ability to influence insects, plants, and other fungi makes it a key player in complex ecosystem dynamics. apsnet.org

Plant Responses to this compound

Plants can detect and respond to airborne this compound, which can significantly impact their development, particularly during early life stages. apsnet.org Exposure to this fungal VOC can trigger defensive pathways in plants. For instance, in Arabidopsis thaliana, treatment with 1-octen-3-ol induced the expression of defense genes, leading to increased resistance against the fungal pathogen Botrytis cinerea. ufpr.brapsnet.org However, the compound can also have direct inhibitory effects on plant growth and development. nih.gov

Exposure to this compound has a notable inhibitory effect on the germination and seedling formation of various plants. In studies using Arabidopsis thaliana, seedling formation was significantly retarded at all tested concentrations of 1-octen-3-ol (including racemic, S, and R forms) compared to unexposed controls. ebi.ac.uknih.govsciopen.com This effect is dose-dependent, with increasing concentrations leading to greater retardation. ebi.ac.uksciopen.com For example, while 95% of control seeds formed seedlings within three days, exposure to even low levels of the VOC drastically reduced this rate. nih.govsciopen.com Similar inhibitory effects on seed germination have been observed in other plant species, such as Cistus incanus. mdpi.com This inhibition appears to be temporary; when the seeds are removed from the VOC-rich atmosphere, they generally resume the germination process. ebi.ac.uknih.govsciopen.com

Table 1: Effect of 1-Octen-3-ol on Seedling Formation in Arabidopsis thaliana

Concentration of 1-Octen-3-olObservationOutcomeReference(s)
1-3 mg/lDose-dependent reduction in seedling formation.Retardation of development. ebi.ac.uk, nih.gov
10 and 100 mg/lEffective inhibition of seed germination.Strong retardation of development. nih.gov, researchgate.net
General ExposureRetarded seedling formation with racemic, (R), and (S) enantiomers.Inhibition is reversible upon removal of the VOC. ebi.ac.uk, nih.gov, sciopen.com

Beyond the germination stage, this compound can also inhibit the growth of young plants. Young Arabidopsis thaliana plants exposed to 1 mg/l of the (R) and (S) enantiomers of 1-octen-3-ol showed a mild inhibition of growth and a reduction in chlorophyll (B73375) production after two and three weeks of exposure. ebi.ac.uknih.govsciopen.com However, this inhibitory effect was not observed at the four-week mark, suggesting the plants may recover over time. ebi.ac.uknih.gov Other studies have confirmed that exposure to 1-octen-3-ol can lead to a decrease in the fresh weight of vegetative plants. nih.gov In rice seedlings, the compound was found to consistently suppress growth across all tested concentrations. mdpi.com In some seedlings, exposure can cause inhibition of root growth and bleaching of the cotyledons, which is associated with the production of hydrogen peroxide. mdpi.com

Table 2: Effect of 1-Octen-3-ol on Young Plant Growth

Plant SpeciesConcentrationDuration of ExposureObserved EffectReference(s)
Arabidopsis thaliana1 mg/l2 and 3 weeksMild inhibition of growth and chlorophyll production. ebi.ac.uk, nih.gov, sciopen.com
Arabidopsis thaliana1 mg/l4 weeksNo significant inhibition observed. ebi.ac.uk, nih.gov
Arabidopsis thalianaNot specified2 weeksDecreased fresh weight. nih.gov
Rice (Oryza sativa)VariousNot specifiedConsistent growth suppression. mdpi.com
Cistus incanusLowNot specifiedInhibition of root growth, cotyledon bleaching. mdpi.com
Growth Inhibition in Young Plants

Antifeedant Properties in Mushrooms

1-Octen-3-ol, often referred to as "mushroom alcohol," is produced by many fungal species, particularly when their tissues are damaged. wikipedia.orguu.nl Beyond its role in plant signaling, this compound also functions as a defensive chemical for the mushrooms themselves, acting as an antifeedant to deter grazing organisms. wikipedia.orgebi.ac.ukbris.ac.uk

A prominent example of this antifeedant property involves the interaction between the mushroom Clitopilus prunulus and the banana slug, Ariolimax columbianus. bris.ac.uk Research has shown that banana slugs reject C. prunulus as a food source, and 1-octen-3-ol has been identified as the chemical agent responsible for this deterrence. bris.ac.ukresearchgate.net This suggests that the production of 1-octen-3-ol serves as a direct chemical defense mechanism for the mushroom against predation by slugs. bris.ac.ukresearchgate.netscispace.com This protective role is crucial for the mushroom's survival and reproductive success.

The compound's defensive properties are not limited to slugs. While it is a known attractant for many insects, such as mosquitoes, it can act as a repellent or antifeedant to others, including certain pests of stored grains. bris.ac.ukresearchgate.net The dual role of 1-octen-3-ol as both an attractant and a repellent highlights its complex function in different ecological contexts. bris.ac.ukresearchgate.net For some organisms, it signals a food source or host, while for others, it is a potent deterrent, effectively protecting the mushroom from being eaten. bris.ac.uk

Table 2: Documented Antifeedant Effects of 1-Octen-3-ol from Mushrooms

Producing OrganismAffected Organism (Feeder)Observed EffectCitation
Clitopilus prunulus (Mushroom)Ariolimax columbianus (Banana Slug)Rejection of the mushroom as a food source; feeding deterrence. bris.ac.ukresearchgate.net
Various Fungi/MushroomsGeneral Herbivores/FungivoresPostulated to be a wound-activated chemical defense against predation. uu.nl

Physiological and Neurobiological Effects of S 1 Octen 3 Ol

Impact on Neurotransmitter Systems

Research has demonstrated that (S)-1-octen-3-ol can interfere with the normal functioning of neurotransmitter systems, with a pronounced impact on dopamine (B1211576).

Dopamine Homeostasis Disruption

Exposure to 1-octen-3-ol (B46169) has been shown to disrupt dopamine homeostasis. nih.govresearchgate.netwikipedia.orgnih.govwordpress.com In studies using Drosophila melanogaster, exposure to this fungal volatile organic compound led to a significant decrease in dopamine levels, accompanied by an increase in the levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov This shift suggests an impairment in the normal handling and storage of dopamine within neurons. nih.gov Specifically, a 28% decrease in dopamine and a 40% increase in DOPAC levels were observed in flies exposed to 0.5 ppm of 1-octen-3-ol. nih.gov This disruption of dopamine balance is a key indicator of the compound's neurotoxic potential. nih.govresearchgate.net

Effects on Dopaminergic Neurons

The disruption of dopamine homeostasis by this compound is associated with direct toxic effects on dopaminergic neurons. Research has shown that exposure to this compound leads to the degeneration and loss of these critical neurons. nih.govresearchgate.netpnas.org In Drosophila, exposure to 0.5 ppm of 1-octen-3-ol for 24 hours resulted in a significant reduction in the number of dopaminergic neurons in most of the assessed subgroups. nih.govpnas.org This neuronal loss is a hallmark of Parkinson's disease, suggesting a potential mechanistic link between exposure to this environmental compound and parkinsonism. nih.govdowntoearth.org.in The selective toxicity towards dopaminergic neurons highlights a specific vulnerability of this neuronal population to 1-octen-3-ol. nih.govoup.com

Interaction with Vesicular Monoamine Transporter (VMAT)

A key mechanism underlying the neurotoxicity of 1-octen-3-ol is its interaction with the vesicular monoamine transporter (VMAT). nih.govnih.govannualreviews.org VMAT is a critical protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. psychiatrictimes.comscience.gov Studies have demonstrated that 1-octen-3-ol inhibits the uptake of dopamine by VMAT. nih.govannualreviews.org In human embryonic kidney (HEK) cells expressing the human VMAT ortholog, VMAT2, 1-octen-3-ol was shown to inhibit dopamine uptake. nih.govnih.gov This inhibition disrupts the proper storage of dopamine, leaving it vulnerable to metabolism into compounds like DOPAC and contributing to oxidative stress within the neuron. nih.gov Genetic studies in Drosophila further support this mechanism, showing that flies with reduced VMAT function were more sensitive to 1-octen-3-ol toxicity, while those overexpressing VMAT were more resistant. nih.govnih.govpnas.org

Effects on Locomotor Activity and Survival

The neurotoxic effects of this compound translate into observable behavioral and physiological consequences, including impaired locomotor activity and reduced survival rates. In Drosophila melanogaster, exposure to a low concentration (0.5 ppm) of 1-octen-3-ol resulted in significant locomotor defects as early as 24 hours after exposure, with a progressive decline in activity over a 7-day period. nih.gov This impairment in movement is a characteristic symptom of Parkinson's disease and is consistent with the observed loss of dopaminergic neurons. downtoearth.org.inacs.org

Inflammatory Responses

Exposure to 1-octen-3-ol can trigger inflammatory responses. Studies in Drosophila melanogaster have shown that low concentrations of this compound can induce a nitric oxide (NO)-mediated inflammatory response in hemocytes, the insect equivalent of immune cells. annualreviews.org Further research has demonstrated that exposure to 1-octen-3-ol leads to an increase in the activity of caspase 3/7, key enzymes in the apoptotic pathway, and the phosphorylation of ERK, a protein involved in cellular stress responses. ebi.ac.uk Additionally, an upregulation of NF-κB, a central regulator of inflammation, was observed. ebi.ac.uk In rat models, 1-octen-3-ol exposure was found to increase pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, further indicating its capacity to induce neuroinflammation. nih.gov This inflammatory cascade can contribute to the neuronal damage observed with 1-octen-3-ol exposure.

Relevance to Neurological Disorders (e.g., Parkinsonism)

The collective evidence strongly suggests that this compound may be an environmental risk factor for neurological disorders, particularly parkinsonism. nih.govresearchgate.netwikipedia.orgwordpress.commade-in-china.com The primary characteristics of Parkinson's disease include the progressive loss of dopaminergic neurons in the substantia nigra and the subsequent disruption of motor control. nih.gov The observed effects of 1-octen-3-ol in experimental models, namely the disruption of dopamine homeostasis, degeneration of dopaminergic neurons, and induction of locomotor deficits, closely mirror the pathology of Parkinson's disease. nih.govdowntoearth.org.inacs.org

The mechanism of toxicity, involving the inhibition of VMAT and subsequent dopamine dysregulation, provides a plausible pathway by which this naturally occurring fungal compound could contribute to the development of parkinsonism, especially in genetically susceptible individuals. nih.govnih.gov While the majority of research has been conducted in invertebrate models, the inhibition of the human VMAT2 ortholog by 1-octen-3-ol suggests that these findings may have relevance to human health. nih.gov

Analytical Methodologies for S 1 Octen 3 Ol Research

Extraction and Sample Preparation Techniques

Effective isolation of (S)-1-octen-3-ol from its matrix is a crucial first step in its analysis. The choice of extraction technique is dictated by the sample type, the concentration of the analyte, and the subsequent analytical method.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-invasive, and efficient sample preparation technique widely used for the analysis of volatile compounds like 1-octen-3-ol (B46169). frontiersin.orgmdpi.commdpi.com It integrates extraction and preconcentration of analytes onto a coated fused-silica fiber. mdpi.com The fiber is exposed to the headspace above the sample, where volatile compounds partition between the sample matrix, the headspace, and the fiber coating. frontiersin.org

The selection of the SPME fiber coating is critical and depends on the analyte's properties. mdpi.com For the analysis of a broad range of volatile and semi-volatile compounds, including 1-octen-3-ol, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its ability to cover an extensive array of molecular weights. mdpi.comnih.govnih.gov

Optimization of HS-SPME parameters is essential for achieving high sensitivity and reproducibility. Key parameters that are typically optimized include:

Extraction Temperature: Increasing the temperature generally promotes the release of volatiles into the headspace. frontiersin.org However, excessively high temperatures can lead to a decrease in the partition coefficients, negatively impacting the extraction. mdpi.com For instance, in the analysis of truffles, an extraction temperature of 50°C was found to be optimal for 1-octen-3-ol. frontiersin.org In the analysis of nut-based beverages, 60°C was selected as the optimum extraction temperature. mdpi.com

Extraction Time: This is the time the fiber is exposed to the headspace. Equilibrium needs to be reached for maximum extraction, and this time can vary depending on the analyte and matrix. mdpi.com Studies have shown optimal extraction times ranging from 40 to 60 minutes for 1-octen-3-ol in various food matrices. mdpi.comnih.gov

Sample Volume and Dilution: The volume of the sample in the headspace vial can influence the concentration of volatiles in the headspace. nih.gov For samples with high alcohol content, such as Baijiu, dilution is necessary to improve extraction efficiency. nih.gov

Table 1: Example of Optimized HS-SPME Parameters for 1-Octen-3-ol Analysis

Parameter Truffles frontiersin.org Dry-Cured Ham nih.gov Chinese Liquor (Baijiu) nih.gov Nut-Based Beverages mdpi.com
Fiber Type CAR/PDMS DVB/CAR/PDMS DVB/CAR/PDMS DVB/CAR/PDMS
Extraction Temp. 50°C 70°C 45°C 60°C
Extraction Time 45 min 60 min 45 min 40 min
Sample Amount 100 mg - 8 mL (diluted to 5% alcohol) -

Microdistillation-Extraction

Microdistillation-extraction, often performed using a Likens-Nickerson apparatus, is a classic technique for isolating volatile and semi-volatile compounds from a sample matrix. researchgate.net This method combines steam distillation and solvent extraction simultaneously, allowing for efficient recovery of aroma compounds. walshmedicalmedia.com The sample is typically mixed with water and heated, causing the volatile components to vaporize along with the steam. walshmedicalmedia.com The vapor is then condensed and simultaneously extracted with an immiscible organic solvent. walshmedicalmedia.com

This technique has been successfully applied to isolate the aroma components of edible mushrooms, where this compound is a key compound. researchgate.net The choice of solvent is critical for effective extraction.

QuEChERS-based Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation, initially developed for pesticide residue analysis in fruits and vegetables. iaea.orgquechers.eusepscience.com It has since been adapted for a wide range of analytes and matrices, including the determination of 1-octen-3-ol in wheat. ebi.ac.ukresearchgate.net

The QuEChERS procedure involves two main steps:

Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) and buffering agents. sepscience.comquechers.eu This step facilitates the separation of the organic layer from the aqueous and solid phases. quechers.eu

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant from the first step is mixed with a combination of sorbents to remove interfering matrix components. iaea.orglcms.cz Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) to remove pigments and sterols. iaea.orgrestek.com

A QuEChERS-based method was successfully developed and validated for the detection of 1-octen-3-ol residues in wheat, demonstrating good linearity, low detection limits, and high recoveries. ebi.ac.uk

Chromatographic and Spectroscopic Analysis

Following extraction, sophisticated analytical instrumentation is required to separate, identify, and quantify this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like 1-octen-3-ol. mdpi.comebi.ac.uk In GC, the volatile compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. jmb.or.kr The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information. jmb.or.kr The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly useful for complex matrices. ebi.ac.uk

For the specific analysis of this compound, chiral GC columns are necessary to separate it from its enantiomer, (R)-1-octen-3-ol. gcms.cznih.gov Columns with derivatized cyclodextrin (B1172386) stationary phases, such as Rt-βDEXsa and Alpha DEX 120, have been shown to provide excellent resolution of these enantiomers. gcms.cznih.govrestek.com

Table 2: Example of GC-MS Parameters for 1-Octen-3-ol Analysis

Parameter Fungal Volatiles nih.gov Chinese Liquor (Baijiu) nih.gov
GC System Shimadzu QP-5050 Agilent 7890B
Column Stabiliwax (non-chiral), Alpha DEX 120 (chiral) HP-5ms
Oven Program 40°C (5 min) to 200°C (2 min) at 5°C/min 35°C (2 min), ramp to 190°C, then to 250°C
Carrier Gas Helium (1 mL/min) Helium (1 mL/min)
MS Detector Electron Impact (70 eV) Time-of-Flight MS
Injector Temp. 200°C 250°C

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

While GC-MS is the predominant method, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of alcohols like 1-octen-3-ol. sielc.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For non-chromophoric and non-fluorophoric compounds like aliphatic alcohols, electrochemical detection (ECD) can be employed. libretexts.org

Direct detection of simple alcohols by HPLC-ECD can be challenging. nih.gov Therefore, derivatization is often required to introduce a redox-active tag to the molecule, enhancing its detectability. libretexts.orgnih.gov Reagents such as those based on ferrocene (B1249389) can be used to derivatize hydroxyl groups, making the resulting product electroactive and suitable for sensitive HPLC-ECD analysis. researchgate.nettandfonline.com Another approach involves post-column enzymatic reactors where an immobilized alcohol oxidase can convert the alcohol to a detectable species. nih.gov

Quantification and Enantiomeric Ratio Determination

The accurate quantification of this compound and the determination of its enantiomeric ratio in various matrices are critical for understanding its origin, biological activity, and potential applications. Gas chromatography (GC) is the cornerstone technique for these analyses, often coupled with mass spectrometry (MS) for identification and flame ionization detection (FID) for quantification. frontiersin.org The primary challenge lies in separating the (S)-(+) and (R)-(-) enantiomers, which requires specialized chiral stationary phases. researchgate.netgcms.cz

Quantification Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the sensitive and selective quantification of 1-octen-3-ol. ebi.ac.uk Sample preparation is crucial for accurate results, with techniques like the QuECHERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being employed for complex matrices such as food products. ebi.ac.uk For instance, a QuECHERS-based GC-MS/MS method has been developed for detecting 1-octen-3-ol residues in wheat, demonstrating excellent linearity and recovery. ebi.ac.uk In fungal studies, quantification can be performed using a calibration curve constructed with a pure standard, with detection limits reported in the micromolar range. nih.gov

Headspace solid-phase micro-extraction (HS-SPME) coupled with GC-MS is another common approach, particularly for analyzing volatile compounds in biological samples like fungi. researchgate.netmdpi.com This technique allows for the extraction and concentration of volatiles from the sample's headspace before injection into the GC system. mdpi.com

Detailed Research Findings for Quantification

A study on the detection of 1-octen-3-ol in wheat using a validated GC-MS/MS method provided detailed quantification parameters. ebi.ac.uk The method showed high sensitivity and accuracy across a range of concentrations.

Table 1: Performance of a Validated GC-MS/MS Method for 1-Octen-3-ol Quantification in Wheat

Parameter Value
Linearity (R²) 0.9999
Limit of Detection (LOD) 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery at 0.01 mg/kg 90.8% (RSD: 7.5%)
Recovery at 0.5 mg/kg 102.3% (RSD: 3.4%)
Recovery at 10 mg/kg 112.4% (RSD: 1.2%)
Recovery at 100 mg/kg 108.9% (RSD: 1.5%)
Recovery at 200 mg/kg 105.6% (RSD: 2.1%)

Data sourced from a study on detecting 1-octen-3-ol residues in wheat. ebi.ac.uk RSD refers to Relative Standard Deviation.

Enantiomeric Ratio Determination

Determining the enantiomeric ratio of 1-octen-3-ol is essential, as the (S)- and (R)-forms often exhibit different biological activities and sensory properties. nih.gov This analysis is almost exclusively performed using chiral gas chromatography. frontiersin.orggcms.cz While a standard achiral GC column will show a single peak for racemic 1-octen-3-ol, a chiral column can resolve the two enantiomers into distinct peaks. frontiersin.org

The most common chiral stationary phases are based on derivatized cyclodextrins. gcms.cz For example, β-cyclodextrin capillary columns and Alpha DEX 120 fused silica (B1680970) capillary columns have been successfully used to separate the enantiomers of 1-octen-3-ol. frontiersin.orgnih.gov The separation allows for the calculation of the enantiomeric excess (ee) or the relative percentage of each enantiomer by comparing their respective peak areas. frontiersin.orgmdpi.com

Detailed Research Findings for Enantiomeric Separation

Research has demonstrated the effective separation of 1-octen-3-ol enantiomers in various contexts, from enzymatically resolved standards to complex natural samples like mushrooms. frontiersin.orgresearchgate.net The choice of chiral column and GC conditions is paramount for achieving baseline resolution.

Table 2: Chiral GC Separation of 1-Octen-3-ol Enantiomers in Research Studies

Analytical Method/Study Chiral Column Used Findings
GC-FID Analysis of Resolved Enantiomers β-cyclodextrin capillary column (30 m x 0.25 mm x 0.25 µm) (R)-1-octen-3-ol retention time: 16.58 min; this compound retention time: 17.41 min. frontiersin.org
GC-MS Analysis in Aspergillus flavus Alpha DEX 120 fused silica capillary column (30 m x 0.25 mm) Successfully resolved enantiomers to identify the product as (R)-1-octen-3-ol. nih.gov
GC Analysis in Edible Mushrooms Chiral GC capillary column Determined high optical purity of (R)-(−)-1-octen-3-ol in various species; >98.5% ee in Agaricus bisporus and >82.1% ee in Xerocomus badius. researchgate.net
GC-MS Chiral Analysis of Lavender Oil CYCLOSIL-B (30 m x 0.25 mm x 0.25 µm) Used for the related compound 1-octen-3-yl acetate, showing high enantiomeric purity of the (R)-enantiomer (99.7% to 99.9%). mdpi.com

ee refers to enantiomeric excess.

Future Research Directions and Applications

Elucidation of Remaining Biosynthetic Enzyme Activities

The biosynthesis of 1-octen-3-ol (B46169) is known to occur via the lipoxygenase (LOX) pathway, where linoleic acid is converted into 1-octen-3-ol. wikipedia.orgresearchgate.netfrontiersin.org This process involves the peroxidation of linoleic acid by lipoxygenase, followed by the cleavage of the resulting hydroperoxide by a hydroperoxide lyase (HPL). wikipedia.orgjmb.or.kr

In the mushroom Agaricus bisporus, the enzymes responsible for this conversion have been identified as a multifunctional fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL). researchgate.netnih.gov Similarly, in Tricholoma matsutake, the genes for lipoxygenase-1 and hydroperoxide lyase have been cloned and expressed in Saccharomyces cerevisiae to produce (R)-(-)-1-octen-3-ol. jmb.or.kr

Despite this progress, the complete enzymatic cascade and regulatory networks controlling the biosynthesis of (S)-1-octen-3-ol in various organisms are not fully understood. Future research will likely focus on:

Identifying and characterizing novel LOX and HPL enzymes from different fungal and plant species to understand the diversity and specificity of 1-octen-3-ol production.

Investigating the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes in response to developmental cues and environmental stimuli. frontiersin.org

Exploring the potential for metabolic engineering to enhance the production of specific enantiomers of 1-octen-3-ol for various applications.

Development of Targeted Pest Control Agents

This compound has shown significant potential as a tool for integrated pest management (IPM). researchgate.netguildhe.ac.uk It acts as a repellent or attractant for various insect species, making it a candidate for "push-pull" strategies in crop protection. nih.govnih.gov

Recent studies have demonstrated the efficacy of 1-octen-3-ol in deterring oviposition by the spotted-wing drosophila, Drosophila suzukii, a major pest of small fruit crops. nih.govnih.gov Field trials have shown that automated aerosol puffers releasing 1-octen-3-ol can significantly reduce crop infestation. nih.gov Furthermore, research has indicated that both enantiomers of 1-octen-3-ol can act as repellents. researchgate.net

Future research in this area will likely involve:

Optimizing delivery systems for 1-octen-3-ol in agricultural settings, including the development of more efficient and cost-effective release technologies. nih.gov

Investigating the synergistic or antagonistic effects of combining this compound with other semiochemicals to create more effective and species-specific pest control strategies. nih.gov

Evaluating the impact of this compound on non-target organisms and the broader ecosystem to ensure its environmental safety. tandfonline.com

Exploring its potential as a fumigant for soil pests. tandfonline.com

Exploration of Medical and Pharmaceutical Implications

The biological activities of 1-octen-3-ol extend to potential medical and pharmaceutical applications. ontosight.ai Research has indicated that it possesses antimicrobial properties against certain bacteria and fungi. ontosight.aijst.go.jp

A significant area of investigation is its potential link to neurodegenerative diseases. Studies using a Drosophila model have suggested that 1-octen-3-ol can cause dopamine (B1211576) neuron degeneration by disrupting dopamine handling. pnas.orgnih.gov This has raised questions about its role as a potential environmental risk factor for Parkinson's disease, particularly in environments with high mold concentrations. pnas.orgtaylorandfrancis.com

Future research is needed to:

Elucidate the precise mechanisms of its antimicrobial action and evaluate its efficacy against a broader range of pathogens. jst.go.jp

Investigate the long-term health effects of exposure to 1-octen-3-ol, particularly in relation to neurological disorders. nih.gov

Explore its potential therapeutic applications , such as in the development of new antimicrobial agents or as a tool to study neurodegenerative processes. ontosight.ai

Advanced Studies in Olfactory Receptor Ligand Interactions

The way insects and other organisms detect and respond to this compound is a complex process mediated by olfactory receptors (ORs). mdpi.com In mosquitoes, specific ORs have been identified that respond to different enantiomers of 1-octen-3-ol, influencing their host-seeking behavior. f1000research.comnih.govf1000research.com

For example, in the southern house mosquito, Culex quinquefasciatus, one OR in the maxillary palps is highly selective for (R)-1-octen-3-ol, while an antennal OR shows a preference for the (S)-enantiomer. researchgate.netf1000research.comnih.gov In contrast, for the yellow fever mosquito, Aedes aegypti, the octenol receptor neuron is highly sensitive to (R)-(−)-1-octen-3-ol. nih.gov Understanding these interactions at a molecular level is crucial for developing targeted insect repellents and attractants.

Advanced research in this field will focus on:

Identifying and characterizing the full repertoire of ORs that interact with this compound in various insect species.

Using techniques like in silico modeling and in vivo experiments to understand the structural basis of ligand-receptor binding and specificity. inu.ac.kr

Investigating the downstream signaling pathways that are activated upon OR binding and lead to specific behavioral responses.

Exploring the phenomenon of odor-evoked transcriptomics , where prolonged exposure to an odorant can modulate the expression of ORs and other chemosensory genes. nih.gov

Table of Research Findings on this compound

Research Area Key Findings Organism(s) Studied
Biosynthesis Identification of lipoxygenase and hydroperoxide lyase as key enzymes. Agaricus bisporus, Tricholoma matsutake
Pest Control Repellent and oviposition deterrent effects. Drosophila suzukii, Culex quinquefasciatus
Medical Implications Potential link to dopamine neuron degeneration. Drosophila melanogaster

| Olfactory Receptors | Enantiomer-specific responses mediated by different olfactory receptors. | Aedes aegypti, Culex quinquefasciatus |

Table of Chemical Compounds

Compound Name
(R)-(-)-1-Octen-3-ol
This compound
1-Octen-3-ol
1-octen-3-one (B146737)
3-octanol
Carbon dioxide
DEET
Dopamine
Geosmin

Q & A

Q. What are the best practices for synthesizing and characterizing (S)-1-Octen-3-ol with high enantiomeric purity?

  • Methodological Answer : To synthesize this compound, employ asymmetric catalysis or enzymatic resolution to ensure enantiomeric purity. Characterize the compound using chiral GC or HPLC with a chiral stationary phase (e.g., β-cyclodextrin derivatives) to confirm enantiomeric excess (ee) . Validate purity via 1H^1H-NMR and mass spectrometry, and cross-reference spectral data with databases like NIST Chemistry WebBook . For reproducibility, document synthetic protocols in detail, including solvent systems, catalysts, and purification steps, adhering to guidelines in scientific journals (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can researchers accurately quantify this compound in biological or environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) for separation. Optimize ionization parameters (EI mode, 70 eV) to detect the molecular ion peak at m/z 128. For trace analysis, employ solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) to pre-concentrate samples . Calibrate with deuterated internal standards (e.g., d3_3-(S)-1-Octen-3-ol) to correct for matrix effects. Validate methods using spiked recovery experiments and cross-check against NIST reference spectra .

Advanced Research Questions

Q. How do enantiomeric differences between (R)- and this compound influence their biological activity in insect olfaction studies?

  • Methodological Answer : Conduct electrophysiological recordings (e.g., single-sensillum recordings) on insect maxillary palps to compare dose-response curves for each enantiomer. Use pure enantiomers (≥99% ee, sourced from specialized suppliers like Bedoukian Research) to avoid confounding results . Analyze temporal discharge patterns and threshold responses, noting that (R)-enantiomers are typically 3 log units more potent than (S)-forms in attracting mosquitoes . Validate findings using heterologous expression systems (e.g., AaegOR8 receptors in Xenopus oocytes) to isolate receptor-specific interactions .

Q. How can researchers reconcile contradictions in toxicity data for this compound, particularly regarding genotoxicity and reproductive effects?

  • Methodological Answer : Apply read-across methodologies using structurally similar compounds (e.g., 1-penten-3-ol) to fill data gaps, as recommended by the RIFM safety assessment . Use Threshold of Toxicological Concern (TTC) frameworks for Cramer Class II materials to estimate safe exposure levels (0.009 mg/kg/day for systemic toxicity). For genotoxicity, perform Ames tests with and without metabolic activation (S9 mix) to resolve discrepancies between in silico predictions and empirical data .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : Synthesize analogs with modified chain lengths (e.g., 1-hepten-3-ol, 1-nonen-3-ol) or functional groups (e.g., 1-octen-3-one). Test their activity in bioassays (e.g., mosquito attraction assays) and compare EC50_{50} values. Use molecular docking simulations to predict binding affinities to olfactory receptors like AaegOR8 . For SAR validation, combine in vivo electrophysiology with in vitro receptor activation studies .

Q. How does this compound contribute to plant-insect ecological interactions, and what methods are used to study this?

  • Methodological Answer : Analyze volatile organic compound (VOC) emissions from plants (e.g., Joshua trees) using dynamic headspace sampling coupled with GC-MS. Compare VOC profiles to insect behavioral responses in wind tunnel assays . For field studies, deploy baited traps with enantiomer-specific lures to assess attraction rates in natural populations . Use RNA interference (RNAi) to silence insect receptor genes (e.g., OR8) and confirm the compound’s ecological role .

Q. What interdisciplinary approaches are needed to investigate this compound’s potential role in neurodegenerative diseases like Parkinson’s?

  • Methodological Answer : Combine metabolomic profiling (LC-MS/MS) of human biofluids to detect this compound as a linoleic acid metabolite . Use in vitro models (e.g., SH-SY5Y cells) to assess neurotoxicity via mitochondrial dysfunction assays (JC-1 staining for membrane potential) and α-synuclein aggregation studies. Validate findings in rodent models exposed to controlled doses, monitoring motor deficits via rotarod tests .

Q. How should researchers address stability and storage challenges for this compound in long-term studies?

  • Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at −20°C to prevent oxidation. Monitor degradation via periodic GC-MS analysis, checking for peaks corresponding to oxidation products (e.g., 1-octen-3-one). Avoid contact with strong oxidizers and metal catalysts, and conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Methodological Notes

  • Data Contradiction Analysis : When conflicting toxicity or activity data arise, employ tiered testing (in silico → in vitro → in vivo) and meta-analyses of peer-reviewed studies to identify confounding variables (e.g., impurity levels, assay conditions) .
  • Experimental Design : For chiral studies, always report enantiomeric purity and source. Use racemic mixtures as controls to isolate enantiomer-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.